molecular formula C14H9Cl5N2O3 B2618722 3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide CAS No. 938423-78-0

3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide

Cat. No. B2618722
CAS RN: 938423-78-0
M. Wt: 430.49
InChI Key: ZYMPMPGWAMROLF-UHFFFAOYSA-N
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Description

This compound is a chlorinated pyridine derivative with an amide functional group. Chlorinated pyridines are often used in the synthesis of pharmaceuticals, crop protection agents, and other technically important products . The presence of multiple chlorine atoms might make this compound highly reactive towards nucleophilic attack .


Molecular Structure Analysis

The compound likely has a planar structure due to the sp2 hybridization of the atoms in the pyridine ring. The electron-withdrawing chlorine atoms might cause the ring to have a partial positive charge, making it susceptible to reactions with nucleophiles .


Chemical Reactions Analysis

Chlorinated pyridines are known to undergo nucleophilic substitution reactions, where a nucleophile attacks the positively charged carbon attached to the chlorine atom, leading to the replacement of the chlorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Chlorinated pyridines are generally crystalline solids at room temperature . The presence of the amide group might increase the compound’s polarity and could potentially allow for hydrogen bonding.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Chlorinated organic compounds can be hazardous and may require special handling and disposal procedures .

Future Directions

The utility of this compound would depend on its reactivity and the specific application. Given the reactivity of chlorinated pyridines, it could potentially be used as a building block in the synthesis of more complex organic compounds .

properties

IUPAC Name

3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl5N2O3/c1-23-7-3-5(15)6(4-8(7)24-2)20-14(22)12-10(17)9(16)11(18)13(19)21-12/h3-4H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMPMPGWAMROLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-tetrachloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide

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